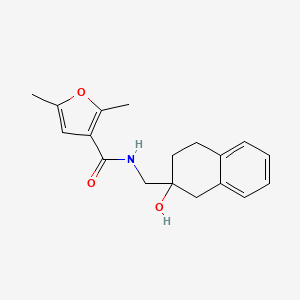
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide is composed of 41 atoms, including 19 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom .Chemical Reactions Analysis
The chemical reactions involving N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide are complex and involve multiple bonds and groups. The compound contains total 43 bond(s); 24 non-H bond(s), 14 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 hydroxyl group(s), 1 tertiary alcohol(s), and 1 sulfonamide(s) (thio-/dithio-) .Applications De Recherche Scientifique
Biological Activity and Synthetic Applications
Research on compounds structurally related to "N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide" has shown significant biological activities and synthetic applications. For instance, studies have investigated the biological activity of apomorphine fragments, highlighting the dissociation of emetic and stereotypical effects (Burkman, 1973) . Furthermore, the exploration of methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives probes selective binding and activity at the sigma(1) receptor (Berardi et al., 2005) , indicating potential applications in tumor research and therapy.
Antimycobacterial Activity
The development of compounds for antimycobacterial activity is another area of focus. N-Alkoxyphenylhydroxynaphthalenecarboxamides, for instance, have shown antimycobacterial activity comparable with or higher than that of rifampicin (Goněc et al., 2016) 3, suggesting the potential for new therapeutic agents against tuberculosis.
Chemical Synthesis and Modification
The chemical synthesis and modification of related compounds are critical for exploring their potential applications. The concise synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol (Göksu et al., 2003) 4 demonstrates the synthetic versatility of these structures, which can be fundamental in developing novel pharmacologically active agents.
Antineoplastic and Antimonoamineoxidase Properties
The exploration of antineoplastic and antimonoamineoxidase properties in related compounds provides insights into their therapeutic potential. The synthesis and study of new benzo[H]quinazoline derivatives (Markosyan et al., 2010) illustrate the ongoing research into compounds with potential applications in cancer therapy and the management of mood disorders.
Propriétés
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-9-16(13(2)22-12)17(20)19-11-18(21)8-7-14-5-3-4-6-15(14)10-18/h3-6,9,21H,7-8,10-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRKYEVWYXBEQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2(CCC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-acetyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2558261.png)
![1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine](/img/structure/B2558266.png)
![2,5-dichloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2558267.png)
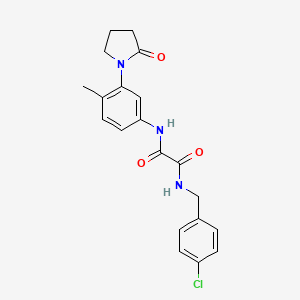
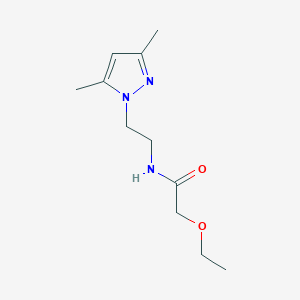
![N-allyl-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2558273.png)
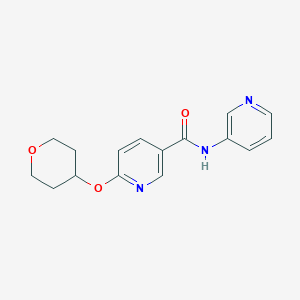
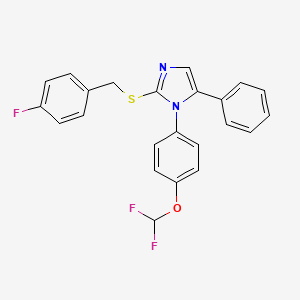
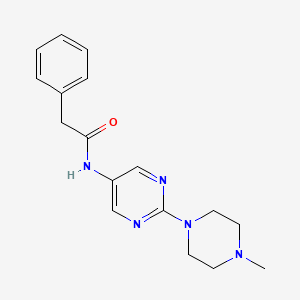
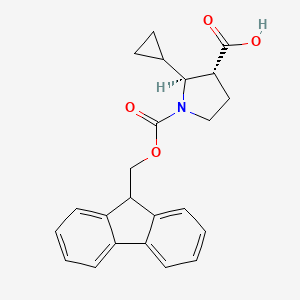
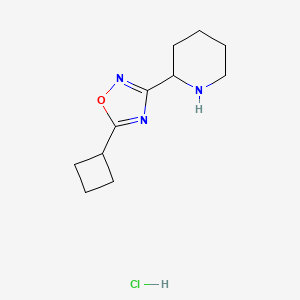
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2558280.png)
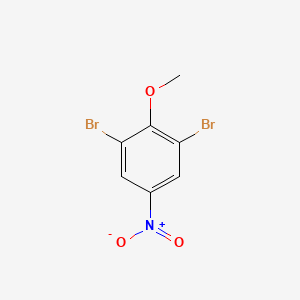
![Methyl thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2558282.png)